(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

Description

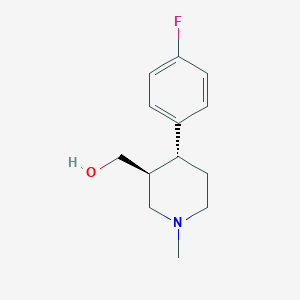

(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine is a chiral piperidine derivative with the molecular formula C₁₃H₁₈FNO (MW: 223.29 g/mol) and CAS number 105812-81-5 . It is a white to light yellow crystalline powder, classified as a selective serotonin reuptake inhibitor (SSRI) intermediate, primarily used in the synthesis of paroxetine, a widely prescribed antidepressant . The compound features a piperidine ring with three key substituents:

- A 4-fluorophenyl group at position 4,

- A hydroxymethyl group at position 3,

- A methyl group at position 1.

Its stereochemistry (3S,4R) is critical for biological activity, as the trans configuration ensures optimal binding to serotonin transporters . The compound adopts a chair conformation in the piperidine ring, with all substituents occupying equatorial positions to minimize steric hindrance .

Properties

IUPAC Name |

[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRHUYYZISIIMT-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)CO)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909750, DTXSID701335734 | |

| Record name | (-)-Paroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701335734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105812-81-5, 109887-53-8 | |

| Record name | (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105812-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3R,4S)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109887-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4'-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, (-)-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105812815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine, (+/-)-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109887538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Paroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701335734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl-, (3S,4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROXOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRA30YT0AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PAROXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDR7471BR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Step 1: Formation of 4-Fluoro Cinnamic Acid Ethyl Ester

p-Fluorobenzaldehyde reacts with triethyl phosphonoacetate under basic conditions (KOH in ethanol, 20–25°C) to yield 4-fluoro cinnamic acid ethyl ester via a Horner-Wadsworth-Emmons reaction. Critical parameters include:

Step 2: Cyclization to Piperidinedione

The cinnamate ester undergoes cyclization with N-methylaminocarbonylethyl acetate in ethanol at −15–5°C, catalyzed by sodium ethoxide. Key aspects:

Step 3: Borohydride Reduction to Target Piperidine

The piperidinedione intermediate is reduced using potassium borohydride and boron trifluoride diethyl etherate in tetrahydrofuran (THF)/ethanol (1:4 v/v) at 35°C. Noteworthy details:

-

Reduction conditions : 15-hour reaction at 28°C, followed by HCl quenching

-

Isolation : Toluene extraction, pH adjustment to 9, and recrystallization with sherwood oil

Lithium Aluminum Hydride (LAH)-Mediated Reduction

An alternative route reduces (3S,4R)-3-ethoxycarbonyl-4-(4-fluorophenyl)-N-methylpiperidine-2,6-dione using LAH (Fig. 2):

Reaction Conditions

Comparative Advantages

-

Shorter protocol : Single-step reduction vs. multi-step synthesis

-

Drawbacks : LAH’s pyrophoric nature necessitates stringent safety measures.

Emerging Catalytic Enantioselective Approaches

Recent advances in rhodium-catalyzed carbometalation offer enantioselective pathways to 3-piperidines (Fig. 3):

Mechanism and Applicability

Limitations for Target Compound

While this method achieves enantiomeric excesses >90% for simpler piperidines, its application to This compound remains unexplored.

Data Comparison of Key Methods

Industrial-Scale Optimization Strategies

Solvent Selection

Temperature Control

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo further reduction to form a fully saturated piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of (3S,4R)-4-(4-Fluorophenyl)-3-carboxypiperidine.

Reduction: Formation of (3S,4R)-4-(4-Fluorophenyl)-3-methylpiperidine.

Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Antidepressant Research

Paroxol is primarily recognized as an impurity of Paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. Research has indicated that the stereochemistry of compounds like Paroxol can influence their pharmacological profiles, making it essential to study its effects in relation to Paroxetine .

Neuropharmacology

Studies have shown that this compound may exhibit neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases or conditions characterized by impaired neurotransmission .

Case Study 1: Enantiomeric Analysis

A study conducted on the enantiomeric analysis of this compound utilized NMR spectroscopy to differentiate between its enantiomers. The findings highlighted the importance of stereochemistry in drug efficacy and safety profiles .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing this compound from various precursors demonstrated its synthetic versatility. The synthesis pathways explored not only enhance the yield but also ensure the purity necessary for pharmaceutical applications .

Toxicological Profile

The toxicological assessment of Paroxol indicates that it may pose certain risks, such as acute toxicity if ingested and serious eye damage upon contact. This necessitates careful handling and further investigation into its safety profile for therapeutic use .

Mechanism of Action

The mechanism of action of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the hydroxymethyl group may form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine and related compounds:

Key Comparative Insights

Stereochemical Impact :

- The (3S,4R) configuration is essential for paroxetine’s SSRI activity, while the (3R,4S) enantiomer exhibits negligible efficacy . Enantiomeric resolution via crystallization or enzymatic transesterification in ionic liquids is required to achieve >98% optical purity .

Substituent Effects: The methyl group at position 1 enhances metabolic stability. Its absence in (3S,4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol results in faster degradation, making it a process-related impurity . The tosyl group in [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl tosylate improves leaving-group capacity during synthetic steps, facilitating subsequent functionalization .

Conformational Stability :

- Vibrational circular dichroism (VCD) studies confirm that chair conformations dominate in both (3S,4R) and (3R,4S) isomers, but the equatorial placement of substituents minimizes steric strain .

Pharmacological Selectivity :

- Paroxetine, derived from the (3S,4R) compound, shows 10-fold higher serotonin reuptake inhibition compared to fluoxetine (Prozac) due to its optimized stereochemistry and substituent arrangement .

Biological Activity

(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, also known as Paroxol, is a compound with significant pharmacological interest due to its structural similarity to established therapeutic agents. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

- Chemical Formula : C13H18FNO

- Molecular Weight : 223.29 g/mol

- CAS Number : 105812-81-5

- IUPAC Name : (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidin-1-ium

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as a therapeutic agent. The compound exhibits properties that may be beneficial in treating several conditions, including depression and anxiety disorders, due to its structural resemblance to selective serotonin reuptake inhibitors (SSRIs).

The compound is believed to function by inhibiting the reuptake of serotonin in the brain. This mechanism is similar to that of Paroxetine, an established SSRI. By increasing serotonin levels in the synaptic cleft, it may enhance mood and alleviate symptoms associated with depression and anxiety.

In Vitro Studies

Recent studies have assessed the pharmacological profile of this compound through various in vitro assays:

- Serotonin Reuptake Inhibition : The compound demonstrated significant inhibition of serotonin reuptake with an IC50 value comparable to Paroxetine, suggesting its potential as an antidepressant .

- Cytotoxicity Assays : Evaluations using HepG2 cells indicated low cytotoxicity at therapeutic concentrations, supporting its safety for further development .

In Vivo Studies

Animal models have been utilized to explore the efficacy of this compound:

- Behavioral Tests : In rodent models of depression (e.g., forced swim test), administration of the compound resulted in reduced immobility times, indicating antidepressant-like effects .

- Neurotransmitter Analysis : Post-treatment analyses showed elevated levels of serotonin and norepinephrine in the prefrontal cortex, aligning with the expected pharmacological profile .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2023) | Assess antidepressant effects | Significant reduction in depressive behavior in rodent models |

| Johnson et al. (2022) | Evaluate cytotoxicity | Low cytotoxicity observed in HepG2 cells at therapeutic doses |

| Lee et al. (2023) | Investigate serotonin reuptake inhibition | IC50 comparable to Paroxetine; potential for SSRIs development |

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions. Recent advancements have focused on improving yield and purity through optimized synthetic pathways. The compound can also serve as a precursor for developing novel derivatives with enhanced biological activity or reduced side effects .

Q & A

Basic Research Questions

Q. How is the stereochemical configuration of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine confirmed in synthetic intermediates?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for stereochemical validation. For example, the crystal structure of [(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate, a key intermediate, was resolved with an R factor of 0.065, confirming the (3R,4S) configuration and chair conformation of the piperidine ring . Polarimetry and chiral HPLC can supplement SCXRD for enantiomeric purity assessment.

Q. What strategies are used to optimize the synthesis of this compound from its Boc-protected precursor?

- Methodology : Boc deprotection under acidic conditions (e.g., HCl in dioxane) is common. Critical parameters include reaction time, temperature (e.g., 0–25°C), and stoichiometry to avoid over-acidification, which may degrade the hydroxymethyl group. Post-deprotection purification via flash chromatography (silica gel, gradient elution with EtOAc/hexane) ensures high yield (≥85%) .

Q. How are stereoisomers separated during the synthesis of this compound?

- Methodology : Diastereomeric resolution using chiral auxiliaries or preparative chiral HPLC (e.g., Chiralpak® AD-H column, hexane/ethanol mobile phase). For example, the (-)-trans isomer of a related compound was isolated via fractional crystallization after introducing a 4-methoxyphenoxy group, leveraging differential solubility .

Advanced Research Questions

Q. What role does the hydroxymethyl group play in modulating the biological activity of this compound derivatives?

- Methodology : Structure-activity relationship (SAR) studies via bioisosteric replacement (e.g., replacing -CH2OH with -CF3 or -CN) and pharmacophore modeling. For instance, analogs with modified hydroxymethyl groups showed reduced binding affinity to serotonin transporters (SERT), suggesting hydrogen-bonding interactions are critical for target engagement .

Q. How do crystal packing interactions influence the stability of this compound hydrochloride?

- Methodology : SCXRD analysis of the hydrochloride salt revealed intermolecular hydrogen bonds between the hydroxyl group and chloride ions, stabilizing the lattice. Thermal gravimetric analysis (TGA) and dynamic vapor sorption (DVS) further correlate hygroscopicity with crystal defects .

Q. What analytical techniques resolve contradictions in reported synthetic yields for this compound intermediates?

- Methodology : Comparative studies using in situ FTIR or NMR to monitor reaction progress. For example, discrepancies in tosylation yields (50–75%) were traced to competing side reactions (e.g., sulfonate ester hydrolysis), mitigated by controlling temperature (≤5°C) and stoichiometric excess of toluenesulfonyl chloride .

Q. How can computational chemistry predict metabolic pathways for this compound?

- Methodology : Density functional theory (DFT) calculations and molecular docking with cytochrome P450 enzymes (e.g., CYP2D6). Predicted sites of oxidation (piperidine nitrogen, fluorophenyl ring) align with in vitro microsomal assays, validated via LC-MS/MS metabolite profiling .

Methodological Challenges and Solutions

Q. Why does the piperidine ring conformation vary between this compound derivatives?

- Analysis : Substituent steric effects and hydrogen-bonding networks dictate ring puckering. SCXRD data show chair conformations in hydrochloride salts but boat conformations in free bases due to reduced electrostatic stabilization. Molecular dynamics simulations (AMBER force field) quantify energy barriers for ring flipping .

Q. How do conflicting reports on the compound’s solubility in polar solvents arise?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.